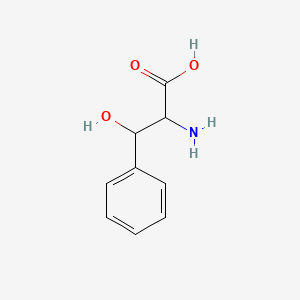

2-Amino-3-hydroxy-3-phenylpropanoic acid

CAS No.: 68296-26-4

Cat. No.: VC13249609

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68296-26-4 |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | 2-amino-3-hydroxy-3-phenylpropanoic acid |

| Standard InChI | InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) |

| Standard InChI Key | VHVGNTVUSQUXPS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C(C(=O)O)N)O |

| Canonical SMILES | C1=CC=C(C=C1)C(C(C(=O)O)N)O |

Introduction

Chemical Structure and Stereochemical Configuration

2-Amino-3-hydroxy-3-phenylpropanoic acid belongs to the class of β-hydroxy-α-amino acids, featuring a phenyl group at the β-position and hydroxyl and amino groups at the α- and β-positions, respectively. The compound exists in four stereoisomeric forms due to two chiral centers (C2 and C3). The (2S,3S) configuration, also known as L-threo-3-phenylserine, is the most biologically relevant enantiomer .

Key Structural Features:

-

Molecular Formula:

-

CAS Registry Numbers: 1078-17-7 (stereospecific form) , 2584-74-9 (PubChem identifier)

-

Synonymy: Erythro-3-phenylserine, (βS)-β-hydroxy-L-phenylalanine

The compound’s stereochemistry profoundly influences its biochemical interactions. For instance, the L-threo configuration is a precursor in the synthesis of antibiotics like florfenicol and thiamphenicol , whereas the D-threo form lacks biological activity.

Synthesis and Stereoisomeric Enrichment

Industrial and laboratory synthesis of 2-amino-3-hydroxy-3-phenylpropanoic acid prioritizes enantiomeric purity, often achieved via enzymatic resolution.

Enzymatic Stereoisomeric Enrichment

The patent US5346828A details a method using D-threonine aldolase to enrich the L-threo enantiomer from racemic mixtures . Key steps include:

-

Substrate Incubation: Racemic 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid is incubated with D-threonine aldolase in a borate buffer (pH 8.75) containing pyridoxal phosphate .

-

Enzymatic Selectivity: The enzyme selectively degrades the D-threo isomer, leaving the L-threo form with >90% enantiomeric excess (ee) .

-

Purification: The product is purified via column chromatography using polymethacrylate or Amberlite XAD-16 resin, yielding pharmaceutical-grade material .

This method’s efficiency is evidenced by its application in producing L-threo-2-amino-3-(4-methylthiophenyl)propane-1,3-diol, a thiamphenicol intermediate .

Industrial Production Challenges

-

Optical Resolution: Preferential crystallization with optically active amines remains the dominant industrial method, despite its scalability limitations .

-

Yield Optimization: Large-scale reactions often face trade-offs between enantiomeric purity and yield, necessitating iterative process refinements .

Physical and Chemical Properties

The compound’s physicochemical profile is critical for its handling and application across industries.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 181.19 g/mol | |

| Density | 1.335 g/cm³ | |

| Boiling Point | 398°C at 760 mmHg | |

| Flash Point | 194.5°C | |

| Specific Rotation () | (1% NaOH) | |

| Vapor Pressure | mmHg |

The low vapor pressure ( mmHg at 25°C) indicates minimal volatility, favoring its use in high-temperature processes. The negative specific rotation confirms the (2S,3S) configuration’s levorotatory nature .

Applications in Pharmaceutical and Industrial Contexts

Antibiotic Synthesis

The L-threo enantiomer is a key intermediate in synthesizing:

-

Florfenicol: A broad-spectrum antibiotic used in veterinary medicine .

-

Thiamphenicol: An antimicrobial agent effective against Gram-positive and Gram-negative bacteria .

Synthetic pathways involve esterification and sodium borohydride reduction of the parent compound .

Neurological Drug Development

As a β-hydroxy-α-amino acid, the compound mimics neurotransmitter precursors, making it valuable in designing drugs for Alzheimer’s and Parkinson’s diseases . Its hydroxyl group enhances blood-brain barrier permeability, a desirable trait in central nervous system (CNS) therapeutics .

Cosmetic and Material Science Innovations

-

Skincare: The hydroxyl group’s hygroscopicity aids in formulating moisturizers and anti-aging creams .

-

Polymer Chemistry: Incorporation into polyamides improves material flexibility and thermal stability .

Biological and Metabolic Significance

2-Amino-3-hydroxy-3-phenylpropanoic acid is a human metabolite, with its zwitterionic form detected in physiological systems . While its exact metabolic role remains under investigation, preliminary studies suggest involvement in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume